KRP-297

PPAR dual agonism nuclear receptor pharmacology insulin sensitizer

KRP-297 is the definitive dual PPARα/γ agonist for preclinical metabolic research, uniquely engaging both receptors at overlapping concentrations (EC50: 1.0 µM PPARα, 0.8 µM PPARγ). Unlike rosiglitazone or pioglitazone (PPARα EC50 >10,000 nM), KRP-297 restores hepatic lipid oxidation and inhibits triglyceride accumulation without the body weight gain observed with PPARγ-selective TZDs. Ideal for db/db mouse and Zucker fatty rat models requiring concomitant insulin sensitization and lipid modulation in a single molecule.

Molecular Formula C20H17F3N2O4S
Molecular Weight 438.4 g/mol
CAS No. 213252-19-8
Cat. No. B1673845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRP-297
CAS213252-19-8
Synonyms5-((2,4-dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
KCL1998001079
KRP 297
KRP-297
KRP297
L 410198
L-410198
L410198
MK 767
MK-767
MK767 cpd
Molecular FormulaC20H17F3N2O4S
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28)
InChIKeyNFFXEUUOMTXWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KRP-297 (CAS 213252-19-8) Dual PPARα/γ Agonist Baseline Profile for Scientific Procurement


KRP-297 (also designated MK-0767) is a thiazolidinedione (TZD) derivative that functions as a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) [1]. Unlike classical TZDs such as rosiglitazone or pioglitazone, which activate only PPARγ, KRP-297 was shown to activate both PPARα and PPARγ with median effective concentrations of 1.0 µM and 0.8 µM, respectively, and bind directly to both receptors with dissociation constants (Kd) of 228 nM and 326 nM [1]. The compound was advanced to Phase III clinical trials by Kyorin Pharmaceutical and Merck & Co. for type 2 diabetes and dyslipidemia before development was discontinued [2].

Why KRP-297 Cannot Be Replaced by Rosiglitazone, Pioglitazone, or Other PPARγ-Selective Agonists


Substituting KRP-297 with a PPARγ-selective TZD such as rosiglitazone (BRL-49653) or pioglitazone fundamentally alters the pharmacological profile. Rosiglitazone and pioglitazone exhibit no meaningful PPARα activation (EC50 > 10,000 nM at PPARα) [1]. In contrast, KRP-297's dual activation profile yields a distinct metabolic signature: in Zucker fatty rats, KRP-297 restored hepatic lipid oxidation and inhibited triglyceride accumulation, effects not observed with the PPARγ-selective BRL-49653 [2]. Furthermore, KRP-297 treatment in db/db mice produced less body weight gain than pioglitazone or pioglitazone + bezafibrate combination therapy [3]. These functional divergences mean that interchanging KRP-297 with a PPARγ-only agonist in experimental protocols will eliminate the PPARα-mediated lipid-modulating component and alter body weight outcomes.

Quantitative Evidence Differentiating KRP-297 from Closest Analogs and Alternatives


PPARα/γ Dual Activation vs. PPARγ-Selective Rosiglitazone (BRL-49653)

KRP-297 activates both PPARα and PPARγ with median effective concentrations (EC50) of 1.0 µM and 0.8 µM, respectively, and binds directly to PPARα and PPARγ with Kd values of 228 nM and 326 nM [1]. In contrast, rosiglitazone (BRL-49653) is a PPARγ-selective agonist with no PPARα activity (EC50 > 10,000 nM at PPARα) and is classified as 'Inactive' at PPARα in transactivation assays, while achieving EC50 values of 21–32 nM at PPARγ [2]. Pioglitazone shows the same PPARα inactivity (EC50 > 10,000 nM) [2].

PPAR dual agonism nuclear receptor pharmacology insulin sensitizer

Body Weight Neutrality vs. Rosiglitazone-Induced Weight Gain

In fatty Zucker rats, rosiglitazone markedly increased body weight gain, whereas KRP-297 treatment produced no change in body weight gain despite similarly affecting serum triglycerides and insulin [1]. In a separate study in db/db mice, body weight gain was less with KRP-297 treatment than with pioglitazone or pioglitazone + bezafibrate treatment over 4 weeks [2].

body weight gain PPARγ side effects metabolic syndrome

Hepatic Lipid Oxidation Restoration vs. Rosiglitazone (BRL-49653)

In obese Zucker fatty rats administered 10 mg/kg KRP-297 for 2 weeks, hepatic CO2 production from [14C]palmitic acid was restored by 39% (P < 0.05) and ketone body production by 57% (P < 0.01), effects not observed with BRL-49653 [1]. KRP-297 was also significantly more effective than BRL-49653 in inhibiting enhanced lipogenesis and triglyceride accumulation in the liver [1]. Additionally, KRP-297 increased hepatic acyl-CoA oxidase mRNA (1.5-fold, P < 0.01) and activity (1.8-fold, P < 0.05), whereas BRL-49653 did not [1].

hepatic lipid oxidation triglyceride accumulation fatty acid metabolism

Differential aP2 Gene Induction Profile vs. Rosiglitazone (BRL-49653)

KRP-297 (P < 0.05) was less potent than BRL-49653 (P < 0.01) in inducing PPARγ-regulated aP2 gene mRNA expression in adipose tissues of Zucker fatty rats [1]. This attenuated adipogenic gene activation correlates with the reduced body weight gain observed with KRP-297 relative to rosiglitazone and suggests that KRP-297's dual PPARα/γ activity modulates the PPARγ transcriptional program differently in adipose tissue compared with a pure PPARγ agonist.

aP2 gene expression adipose tissue PPARγ target gene

Tissue-Specific Hepatic Triglyceride Lowering vs. Troglitazone

In Zucker diabetic fatty (ZDF) rats, KRP-297 (10 mg/kg) increased palmitic acid oxidation in the liver (P < 0.05), whereas troglitazone (300 mg/kg) did not [1]. Hepatic triglyceride accumulation was inhibited by KRP-297 but not by troglitazone, while both compounds inhibited triglyceride accumulation in skeletal muscle [1]. The authors concluded that KRP-297 has advantages over troglitazone in ameliorating lipid metabolic abnormalities associated with insulin resistance and obesity [1].

hepatic steatosis ZDF rat triglyceride accumulation

Optimal Research and Industrial Application Scenarios for KRP-297 Based on Quantitative Evidence


Dual PPARα/γ Mechanistic Studies Requiring Simultaneous Pathway Activation

KRP-297 is the appropriate tool compound for preclinical studies requiring concurrent activation of both PPARα and PPARγ pathways in a single molecule. Its EC50 values of 1.0 µM (PPARα) and 0.8 µM (PPARγ) [1] allow simultaneous engagement of both receptors at overlapping concentrations, eliminating the need for combination dosing with separate PPARα and PPARγ agonists. Rosiglitazone and pioglitazone are unsuitable for this purpose due to their complete lack of PPARα activity (EC50 > 10,000 nM) [2].

Obesity-Diabetes Models Where Body Weight Gain Confounds Metabolic Readouts

In db/db mouse or Zucker fatty rat models of obesity-associated diabetes, KRP-297 provides insulin sensitization and lipid lowering without the body weight gain observed with rosiglitazone [1] or pioglitazone [2]. This makes KRP-297 preferable when body weight is a critical endpoint—such as studies of energy expenditure, adipokine profiling, or cardiovascular outcomes—where PPARγ-selective agonist-induced weight gain would confound interpretation.

Hepatic Lipid Metabolism and NAFLD/NASH Research

KRP-297 uniquely restores hepatic lipid oxidation (CO2 production +39%, ketone body production +57%; both P < 0.05) and inhibits hepatic triglyceride accumulation in Zucker fatty and ZDF rat models [1][2]. Troglitazone (300 mg/kg) failed to produce these hepatic effects [2]. KRP-297 is thus the preferred TZD-based tool for studying PPAR-mediated hepatic lipid metabolism when both insulin sensitization and direct hepatic lipid modulation are required.

Adipose Tissue Gene Expression Studies Comparing PPARγ Transcriptional Programs

KRP-297's attenuated aP2 gene induction in adipose tissue (P < 0.05), compared with the more potent induction by BRL-49653 (P < 0.01) [1], provides a distinct molecular signature for comparative gene expression studies. Researchers investigating the transcriptional divergence between dual PPARα/γ and selective PPARγ agonism in adipocytes can use KRP-297 as a reference dual agonist with well-characterized differences in adipogenic gene program activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRP-297

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.